molecular formula C18H18N4O3 B2729058 1-methyl-6-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1235118-73-6

1-methyl-6-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2729058
CAS RN: 1235118-73-6
M. Wt: 338.367
InChI Key: OHVWOMZZUKMQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-6-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactive Applications

Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and antimalarial effects. The synthesis of novel quinoline derivatives often targets the enhancement of these activities through structural modifications.

  • Antimicrobial Activity : A study by Idrees, Bodkhe, and Siddiqui (2018) synthesized a new series of 4-arylidene-1-((6-methyl-2-(p-tolyloxy)quinolin-3yl)methyleneamino)-2-phenyl-1H-imidazol-5(4H)-ones and evaluated their antimicrobial activity. This research highlights the importance of quinoline derivatives in developing new antimicrobial agents, suggesting that compounds like 1-methyl-6-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,6-dihydropyridazine-3-carboxamide could also possess similar bioactive potentials (Idrees, Bodkhe, & Siddiqui, 2018).

  • Antimalarial Activity : Kurasawa et al. (2012) described the synthesis of novel 4-quinolone-3-carbohydrazide derivatives with demonstrated antimalarial activity. This study underscores the potential of quinoline derivatives in antimalarial drug development, indicating a possible research avenue for the compound (Kurasawa et al., 2012).

Chemical Synthesis and Modification

Quinoline and its derivatives are central to various chemical synthesis processes aimed at producing compounds with enhanced or targeted biological activities.

  • Synthesis of Quinoline Derivatives : Saeed et al. (2014) developed a method for synthesizing N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and related compounds. Such methodologies are crucial for expanding the library of quinoline-based compounds with potential research and therapeutic applications (Saeed, Abbas, Ibrar, & Bolte, 2014).

  • Ecofriendly Synthesis Approaches : Xie et al. (2019) reported a metal-free protocol for the C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, a process relevant for synthesizing quinoline derivatives. This approach highlights the ongoing efforts to develop more sustainable and efficient synthesis methods for complex organic compounds (Xie et al., 2019).

properties

IUPAC Name

1-methyl-6-oxo-N-(3-quinolin-8-yloxypropyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-22-16(23)9-8-14(21-22)18(24)20-11-4-12-25-15-7-2-5-13-6-3-10-19-17(13)15/h2-3,5-10H,4,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVWOMZZUKMQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-6-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,6-dihydropyridazine-3-carboxamide

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